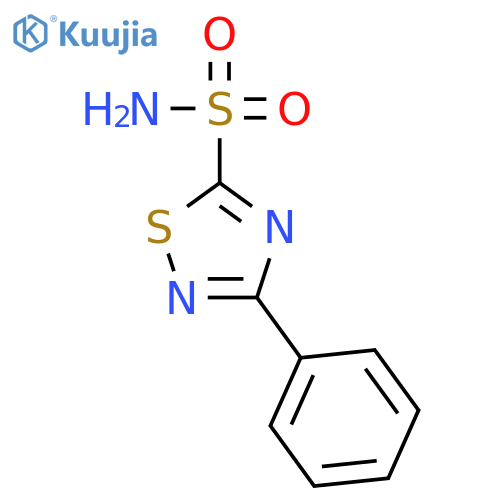Cas no 117588-09-7 (3-phenyl-1,2,4-thiadiazole-5-sulfonamide)

117588-09-7 structure
商品名:3-phenyl-1,2,4-thiadiazole-5-sulfonamide
3-phenyl-1,2,4-thiadiazole-5-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 3-phenyl-1,2,4-thiadiazole-5-sulfonamide
- TYUTWZVHTYQMDI-UHFFFAOYSA-N
- EN300-27733388
- SCHEMBL9867067
- DTXSID60557121
- 117588-09-7
-
- インチ: InChI=1S/C8H7N3O2S2/c9-15(12,13)8-10-7(11-14-8)6-4-2-1-3-5-6/h1-5H,(H2,9,12,13)
- InChIKey: TYUTWZVHTYQMDI-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 240.99796882Da
- どういたいしつりょう: 240.99796882Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 308
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 123Ų
3-phenyl-1,2,4-thiadiazole-5-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27733388-5g |
3-phenyl-1,2,4-thiadiazole-5-sulfonamide |
117588-09-7 | 5g |
$4517.0 | 2023-09-10 | ||
| Enamine | EN300-27733388-0.1g |
3-phenyl-1,2,4-thiadiazole-5-sulfonamide |
117588-09-7 | 95.0% | 0.1g |
$1371.0 | 2025-03-19 | |
| Enamine | EN300-27733388-2.5g |
3-phenyl-1,2,4-thiadiazole-5-sulfonamide |
117588-09-7 | 95.0% | 2.5g |
$3051.0 | 2025-03-19 | |
| Enamine | EN300-27733388-0.25g |
3-phenyl-1,2,4-thiadiazole-5-sulfonamide |
117588-09-7 | 95.0% | 0.25g |
$1432.0 | 2025-03-19 | |
| Enamine | EN300-27733388-0.05g |
3-phenyl-1,2,4-thiadiazole-5-sulfonamide |
117588-09-7 | 95.0% | 0.05g |
$1308.0 | 2025-03-19 | |
| Enamine | EN300-27733388-1.0g |
3-phenyl-1,2,4-thiadiazole-5-sulfonamide |
117588-09-7 | 95.0% | 1.0g |
$1557.0 | 2025-03-19 | |
| Enamine | EN300-27733388-10.0g |
3-phenyl-1,2,4-thiadiazole-5-sulfonamide |
117588-09-7 | 95.0% | 10.0g |
$6697.0 | 2025-03-19 | |
| Enamine | EN300-27733388-10g |
3-phenyl-1,2,4-thiadiazole-5-sulfonamide |
117588-09-7 | 10g |
$6697.0 | 2023-09-10 | ||
| Enamine | EN300-27733388-0.5g |
3-phenyl-1,2,4-thiadiazole-5-sulfonamide |
117588-09-7 | 95.0% | 0.5g |
$1495.0 | 2025-03-19 | |
| Enamine | EN300-27733388-5.0g |
3-phenyl-1,2,4-thiadiazole-5-sulfonamide |
117588-09-7 | 95.0% | 5.0g |
$4517.0 | 2025-03-19 |
3-phenyl-1,2,4-thiadiazole-5-sulfonamide 関連文献
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
4. Book reviews
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
117588-09-7 (3-phenyl-1,2,4-thiadiazole-5-sulfonamide) 関連製品
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
